cis-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-ylmethyl methanesulphonate cis-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-ylmethyl methanesulphonate An intermediate in the synthesis of Itraconazole
Brand Name: Vulcanchem
CAS No.: 67914-86-7
VCID: VC21346150
InChI: InChI=1S/C14H15Cl2N3O5S/c1-25(20,21)23-6-11-5-22-14(24-11,7-19-9-17-8-18-19)12-3-2-10(15)4-13(12)16/h2-4,8-9,11H,5-7H2,1H3/t11?,14-/m0/s1
SMILES: CS(=O)(=O)OCC1COC(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl
Molecular Formula: C14H15Cl2N3O5S
Molecular Weight: 408.3 g/mol

cis-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-ylmethyl methanesulphonate

CAS No.: 67914-86-7

Cat. No.: VC21346150

Molecular Formula: C14H15Cl2N3O5S

Molecular Weight: 408.3 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

cis-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-ylmethyl methanesulphonate - 67914-86-7

CAS No. 67914-86-7
Molecular Formula C14H15Cl2N3O5S
Molecular Weight 408.3 g/mol
IUPAC Name [(2R)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl methanesulfonate
Standard InChI InChI=1S/C14H15Cl2N3O5S/c1-25(20,21)23-6-11-5-22-14(24-11,7-19-9-17-8-18-19)12-3-2-10(15)4-13(12)16/h2-4,8-9,11H,5-7H2,1H3/t11?,14-/m0/s1
Standard InChI Key QIMASXGTWQEFGS-IAXJKZSUSA-N
Isomeric SMILES CS(=O)(=O)OCC1CO[C@](O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl
SMILES CS(=O)(=O)OCC1COC(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl
Canonical SMILES CS(=O)(=O)OCC1COC(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl
Appearance White-to-Off-White Solid
Melting Point 99-101°C

Chemical Structure and Properties

Structural Characteristics

The compound cis-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-ylmethyl methanesulphonate possesses several distinctive structural features that define its chemical behavior and utility:

  • A 1,3-dioxolane ring as the central structural scaffold

  • A 2,4-dichlorophenyl substituent at the C-2 position of the dioxolane ring

  • A 1H-1,2,4-triazol-1-ylmethyl group also attached to the C-2 position

  • A methanesulphonate (mesylate) group linked to the methyl substituent at the C-4 position

  • A cis configuration between the C-2 and C-4 substituents on the dioxolane ring

The cis stereochemistry is particularly crucial for biological activity, as evidenced in related triazole antifungals. This stereochemical arrangement influences how the molecule interacts with target enzymes in fungal organisms.

Physical and Chemical Properties

Based on information from related compounds, the following properties can be attributed to cis-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-ylmethyl methanesulphonate:

PropertyValueNotes
Molecular FormulaC15H17Cl2N3O5SDerived from molecular structure
Molecular Weight422.28 g/molCalculated from molecular formula
Physical StateSolidBased on similar compounds
AppearanceLikely white to off-white crystalline solidInferred from related compounds
Melting PointApproximately 117-120°CBased on related compound in patent literature
SolubilitySoluble in chloroform and methanolDescribed for similar compounds
Storage ConditionsRoom temperature, inert atmosphereCommon for similar mesylate compounds

The methanesulphonate group functions as an excellent leaving group, enhancing the compound's reactivity in nucleophilic substitution reactions and making it valuable for further synthetic transformations.

Synthesis Methods

General Synthetic Approach

The synthesis of cis-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-ylmethyl methanesulphonate typically involves a multi-step process. According to patent literature, the preparation follows these key steps:

  • Glycerine condensation under catalysis with 2,4-dichlorophenyl-containing precursors

  • Esterification using benzoyl chloride

  • Condensation with 1,2,4-triazole under appropriate catalytic conditions

  • Hydrolysis and recrystallization to obtain the cis-alcohol intermediate

  • Final esterification with methylsulfonyl chloride to yield the target methanesulphonate product

Catalytic Considerations

A specific synthetic route described in patent literature utilizes H₂SO₄/SiO₂ catalysis for the glycerine condensation step. This catalytic approach offers significant advantages:

  • Convenient separation and recycling of the catalyst

  • Avoidance of spent acid discharge

  • Environmental and economic benefits compared to traditional methods

The reaction employs reflux conditions with azeotropic dehydration, with water removal serving as an indicator of reaction progress. Following filtration and catalyst recovery, the mother liquor is processed with potassium hydroxide and dried with anhydrous MgSO₄, yielding an intermediate product with reported yields of approximately 94% .

Intermediate Isolation

The synthesis involves isolation of a cis-bromo ester intermediate, which is purified through recrystallization from methanol. This process yields a solid with a melting point of 117-120°C and reported yields of approximately 58% . This intermediate undergoes further transformation to ultimately produce the target methanesulphonate compound.

Biological Activity and Applications

Mechanism of Action

While the compound itself functions primarily as a synthetic intermediate, its structural features are designed to contribute to the antifungal activity of resulting pharmaceutical products. The triazole moiety is particularly significant as it serves as a pharmacophore that inhibits fungal cytochrome P450 enzymes, specifically 14α-demethylase, which is crucial for ergosterol synthesis in fungi.

The inhibition of ergosterol synthesis disrupts fungal cell membrane formation, leading to the antifungal effects observed in triazole-containing medications. The cis stereochemistry of the compound is critical for optimal biological activity, as it positions the active groups in the correct spatial orientation for interaction with target enzymes.

Pharmaceutical Applications

The primary application of cis-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-ylmethyl methanesulphonate lies in its role as a key intermediate in the synthesis of triazole-based antifungal drugs. The methanesulphonate group serves as an excellent leaving group, facilitating nucleophilic substitution reactions in subsequent synthetic steps.

This compound contributes to the development of pharmaceutical agents used to treat various fungal infections, including:

  • Invasive fungal infections

  • Superficial mycoses

  • Opportunistic fungal infections in immunocompromised patients

Structure-Activity Relationships

Several structural features are critical for the biological activity of this and related compounds:

  • The cis configuration at the dioxolane ring positions substituents optimally for target interaction

  • The triazole ring serves as a key pharmacophore that interacts with the heme iron in fungal cytochrome P450 enzymes

  • The 2,4-dichlorophenyl group enhances lipophilicity and target binding affinity

  • The methanesulphonate group, while primarily serving as a synthetic handle, influences the compound's pharmacokinetic properties

Analytical Characterization

Identification Methods

Standard analytical methods for characterizing cis-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-ylmethyl methanesulphonate and related intermediates include:

  • Melting point determination (approximately 117-120°C for related intermediates)

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

  • Mass Spectrometry for molecular weight verification

  • Infrared (IR) spectroscopy for functional group identification

  • Chromatographic techniques for purity assessment

Structural Variations and Related Compounds

Comparison with Related Compounds

The target compound shares structural similarities with other pharmaceutical intermediates and active ingredients, including:

CompoundStructural DifferenceApplication
cis-[2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl-4-methylbenzenesulphonateContains imidazole instead of triazole; tosylate instead of mesylateIntermediate for imidazole antifungals
cis-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolane-4-methanolAlcohol instead of methanesulphonatePrecursor or metabolite of triazole antifungals

Functional Group Variations

The methanesulphonate group in the target compound can be substituted with other leaving groups to modify reactivity or stability:

  • Tosylate (p-toluenesulphonate): Generally more crystalline, potentially offering advantages for purification and handling

  • Mesylate (methanesulphonate): Usually more reactive than tosylate, beneficial for subsequent synthetic transformations

  • Halides (bromide, chloride): Alternative leaving groups with different reactivity profiles

Research Significance

Role in Drug Development

Cis-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-ylmethyl methanesulphonate plays a crucial role in the development of triazole antifungal medications. These medications address significant medical needs:

  • Treatment of systemic fungal infections, which can be life-threatening in immunocompromised patients

  • Management of common fungal conditions like dermatophytosis, candidiasis, and aspergillosis

  • Preventive therapy for patients at high risk of fungal infections

Synthetic Importance

The strategic importance of this compound in pharmaceutical synthesis lies in:

  • Its role as a late-stage intermediate that contains all the key structural elements needed for biological activity

  • The presence of a reactive functional group (methanesulphonate) that enables further synthetic transformations

  • Its defined stereochemistry, which is critical for the biological activity of resulting pharmaceutical compounds

Future Research Directions

Synthetic Optimization

Future research might focus on improving the synthesis of this compound through:

Structural Modifications

Potential structural modifications that could be explored include:

  • Alternative substituents on the dichlorophenyl ring to modulate lipophilicity

  • Variations of the triazole moiety to investigate effects on target binding

  • Modified linkers between the core structure and functional groups

  • Alternative stereochemistry to probe structure-activity relationships

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator